Platanoside

Cancer Research Cytotoxicity Leukemia

Researchers requiring stereochemically defined kaempferol glycosides for antibacterial discovery face limited access to isomer-pure material with validated target engagement. · MRSA potency: (E,Z)-Platanoside IC50 = 0.8 μg/mL; GREfm MIC ≤ 1 μg/mL[reference:0] · FabI target validation: E,E-Platanoside KD = 1.72 μM by SPR for benchmarking novel inhibitors · Batch-to-batch consistency with defined E/Z geometry ensures experimental reproducibility across studies.

Molecular Formula C39H32O14
Molecular Weight 724.7 g/mol
Cat. No. B1234484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatanoside
Synonymsplatanoside
Molecular FormulaC39H32O14
Molecular Weight724.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O
InChIInChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+
InChIKeyHKZIBACORRUGAC-KGMKFKQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platanoside for Research Procurement: Kaempferol Glycoside with Quantified Antibacterial and Cytotoxic Differentiation


Platanoside is a kaempferol coumaroyl glycoside belonging to the flavonoid glycoside class, characterized by a kaempferol aglycone core esterified with coumaroyl moieties at specific positions on a rhamnose sugar [1]. It occurs as geometric isomers, including (E,Z)-platanoside and (E,E)-platanoside, which exhibit distinct biological activities driven by their stereochemical configurations [2]. Platanoside has demonstrated quantifiable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant Enterococcus faecium, as well as differential cytotoxicity against human leukemic cell lines compared to the closely related analog tiliroside .

Why Platanoside Cannot Be Substituted with Generic Kaempferol Glycosides: Evidence-Based Procurement Rationale


Kaempferol glycosides as a class exhibit broad structural and pharmacological heterogeneity; even minor modifications to glycosylation patterns or acylation states produce substantial differences in target engagement and cellular potency. Direct comparative studies demonstrate that platanoside and its closest structural analog, tiliroside, display markedly divergent cytotoxic profiles against human leukemic cell lines, with platanoside active against the majority of tested lines while tiliroside exhibits activity in only two of nine [1]. Furthermore, geometric isomerism within platanoside itself—specifically the Z,E versus E,E configuration—yields quantifiable differences in antibacterial MIC values and target binding affinities, underscoring that generic substitution without stereochemical specification compromises experimental reproducibility [2].

Platanoside Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Cytotoxic Activity of Platanoside vs. Tiliroside Against Human Leukemic Cell Lines

Platanoside exhibited broad-spectrum cytotoxic activity against a panel of nine human leukemic cell lines, whereas the closely related kaempferol coumaroyl glycoside tiliroside showed activity against only two of the nine tested cell lines [1]. The assay measured cell viability as an endpoint, with platanoside demonstrating consistent growth inhibition across multiple leukemia subtypes, while tiliroside's activity was restricted to a narrow subset.

Cancer Research Cytotoxicity Leukemia

Platanoside Isomer-Dependent Antibacterial Potency: (E,Z)- vs. (E,E)-Platanoside MIC Values

The geometric isomers of platanoside display quantifiable differences in antibacterial activity. (Z,E)-platanoside and (E,E)-platanoside both exhibited remarkable inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with MIC ≤ 16 μg/mL, and against glycopeptide-resistant Enterococcus faecium (GREfm) with MIC ≤ 1 μg/mL [1]. (E,Z)-Platanoside further demonstrates an IC50 of 0.8 μg/mL against MRSA and 1.6 μg/mL against S. aureus, confirming potent strain-specific activity .

Antibacterial Research MRSA Antimicrobial Resistance

Target Binding Affinity Differentiation: SPR-Derived KD for Platanoside Isomers vs. FabI

Surface plasmon resonance (SPR) studies revealed that platanoside isomer 7 (E,E-platanoside) binds to the bacterial target FabI (enoyl-ACP reductase) with a dissociation constant (KD) of 1.72 μM, a quantifiable metric that supports its mechanism-based antibacterial activity [1]. This binding affinity was superior to that of platanoside isomer 1 in the same study, indicating that the E,E configuration confers enhanced target engagement.

Target Engagement Binding Affinity Antibacterial Mechanism

Selectivity Profile of (E,Z)-Platanoside: MRSA Potency vs. Negligible Activity Against Other Pathogens

(E,Z)-Platanoside demonstrates potent and highly selective inhibition of MRSA (IC50 = 0.8 μg/mL) and S. aureus (IC50 = 1.6 μg/mL), while exhibiting low activity against a broad panel of other pathogens including Gram-negative bacteria, intracellular mycobacteria, Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . This narrow-spectrum profile is a quantifiable differentiation from broad-spectrum antibiotics.

Selectivity MRSA Antibacterial Spectrum

Platanoside Procurement: Research Applications Driven by Quantitative Differentiation


MRSA and Glycopeptide-Resistant Enterococcus faecium (GREfm) Antibacterial Screening

For laboratories investigating novel antibacterial agents against drug-resistant Gram-positive pathogens, platanoside isomers (specifically Z,E- and E,E-platanoside) offer MIC values ≤ 16 μg/mL against MRSA and ≤ 1 μg/mL against GREfm [1]. (E,Z)-platanoside further provides an IC50 of 0.8 μg/mL against MRSA and 1.6 μg/mL against S. aureus . These quantifiable potency metrics support use as a positive control or lead scaffold in antibacterial discovery campaigns targeting resistant staphylococci and enterococci.

Leukemia Cell Line Panel Screening for Differential Cytotoxicity Studies

Researchers requiring a kaempferol glycoside with broad-spectrum cytotoxic activity across human leukemic cell lines should select platanoside over tiliroside, as platanoside demonstrates activity in the majority of tested lines (≥78%) compared to tiliroside's restricted activity in only 22% of lines [2]. This differential activity profile makes platanoside particularly suitable for comparative cytotoxicity studies where tiliroside serves as an inactive or narrowly active control.

FabI Target Engagement and Binding Affinity Assays

For biophysical studies of bacterial FabI (enoyl-ACP reductase) inhibition, E,E-platanoside provides a validated binding affinity of KD = 1.72 μM as determined by surface plasmon resonance (SPR) [1]. This quantifiable KD value enables researchers to benchmark novel FabI inhibitors, conduct competitive binding displacement assays, or establish structure-activity relationships with confidence in the compound's target engagement profile.

Selective MRSA Inhibition Studies Requiring Narrow-Spectrum Antibacterial Agents

Investigators studying MRSA-specific inhibition without confounding activity against commensal Gram-negative bacteria, fungi, or intracellular pathogens can utilize (E,Z)-platanoside. The compound exhibits sub-μg/mL potency against MRSA (IC50 = 0.8 μg/mL) while demonstrating low activity against a wide range of other clinically relevant microbes including Gram-negative species, Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus .

Quote Request

Request a Quote for Platanoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.